molecular formula C13H20N2 B13478891 Cycloheptyl(pyridin-3-yl)methanamine

Cycloheptyl(pyridin-3-yl)methanamine

Katalognummer: B13478891
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: SBQIJIUNAPNLAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloheptyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H20N2 It consists of a cycloheptyl group attached to a pyridin-3-ylmethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl(pyridin-3-yl)methanamine typically involves the reaction of cycloheptyl bromide with pyridin-3-ylmethanamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptyl(pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cycloheptyl(pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cycloheptyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cycloheptyl(pyridin-3-yl)methanamine can be compared with other similar compounds such as:

    Cyclohexyl(pyridin-3-yl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclopentyl(pyridin-3-yl)methanamine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    Cyclooctyl(pyridin-3-yl)methanamine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

cycloheptyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C13H20N2/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11/h5,8-11,13H,1-4,6-7,14H2

InChI-Schlüssel

SBQIJIUNAPNLAO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)C(C2=CN=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.